(1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reaction of pyrroloquinoline-1,2-diones with methyl (het)aryl ketones. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(E)-2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit blood coagulation factors Xa and XIa, which are involved in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline-1,2-diones: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline have similar biological activities and synthetic routes.
Uniqueness
1-[(E)-2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H23NO3/c1-14-10-18-15(2)13-24(3,4)25-22(18)19(11-14)20(23(25)27)12-21(26)16-6-8-17(28-5)9-7-16/h6-13H,1-5H3/b20-12+ |
InChI Key |
HTZBUQLHZNJMSA-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC=C(C=C4)OC)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(=O)C4=CC=C(C=C4)OC)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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